The synthesis of Praeruptorin B can be approached through various methods, including multi-component reactions. For instance, a notable method involves a three-component reaction utilizing starting materials like acetylcoumarin under ultrasonic irradiation, which enhances yield and efficiency .
Technical Details:
The molecular structure of Praeruptorin B is characterized by a complex arrangement typical of pyranocoumarins. It features a free sugar khellactone skeleton with specific substituents at stereogenic centers.
Data:
Praeruptorin B participates in various chemical reactions that highlight its reactivity and potential for modification. One significant reaction involves its interaction with glutathione S-transferase π (GSTP1), where it inhibits osteoclastogenesis by modulating signaling pathways associated with bone resorption.
Technical Details:
The mechanism of action of Praeruptorin B involves its ability to interact with specific proteins involved in cellular signaling pathways.
Process:
Praeruptorin B exhibits several notable physical and chemical properties that contribute to its functionality:
Physical Properties:
Chemical Properties:
Praeruptorin B has several scientific uses that leverage its bioactive properties:
Praeruptorin B (also known as Anomalin) has been medicinally utilized for over 1,500 years within East Asian traditional medicine systems. Documented initially in Ming Yi Bie Lu (c. 500 CE) and later in Li Shizhen’s Ben Cao Gang Mu (1596 CE), the root of Kitagawia praeruptora (syn. Peucedanum praeruptorum), termed "Qianhu," was prescribed for respiratory afflictions. Traditional applications targeted "wind-heat" patterns manifesting as productive cough, bronchial congestion, dyspnea, and pulmonary hypertension [1] [3]. Regional variations existed: Peucedanum japonicum roots ("Botan-bofu" in Japan) treated sore throats and cephalalgia, while Peucedanum formosanum ("Taiwan Qianhu") addressed febrile conditions and excessive sputum production [1] [6].
Table 1: Traditional Uses of Praeruptorin B-Containing Plants
Species | Region | Common Name | Traditional Applications |
---|---|---|---|
Kitagawia praeruptora | China, Korea | Qianhu, Jeon Ho | Cough with thick sputum, dyspnea, pulmonary hypertension |
Peucedanum japonicum | Japan, Korea | Botan-bofu | Sore throat, cephalalgia, febrifuge |
Peucedanum formosanum | Taiwan | Taiwan Qianhu | Febrile conditions, excessive sputum, cephalalgia |
This ethnomedical legacy established Qianhu as a fundamental herb within formulary texts. Pharmacopeial standardization emerged later, with praeruptorin A and B codified as chemical markers for Peucedani Radix quality assessment in the Chinese Pharmacopoeia [1].
Praeruptorin B belongs to the angular pyranocoumarin subclass, characterized by a cis-fused pyran ring at C-7/C-8 of the coumarin core. Its molecular structure (C₂₄H₂₆O₇) features angeloyl ester substitutions at both C-3′ and C-4′ positions of the khellactone skeleton, with a 3′S,4′S stereochemical configuration [1] [4] [5]. While initially classified under Peucedanum, molecular phylogenetic studies prompted taxonomic reclassification: P. praeruptorum was redesignated as Kitagawia praeruptora in 2017, though "Qianhu" still references both K. praeruptora and Peucedanum decursivum roots pharmacognostically [3].
Table 2: Botanical Sources and Key Constituents of Praeruptorin B
Botanical Source (Current Taxonomy) | Synonym | Key Pyranocoumarins | Geographical Distribution |
---|---|---|---|
Kitagawia praeruptora | Peucedanum praeruptorum | Praeruptorin A, B, E; (±)-Anomalin | China (Zhejiang, Anhui), Korea |
Peucedanum japonicum | - | Praeruptorin B, D; Pd-Ib | Japan, Taiwan, Coastal China |
Peucedanum wulongense | - | (-)-Praeruptorin B, (-)-Anomalin | Sichuan, China |
Chemotaxonomically, angular pyranocoumarins like praeruptorin B serve as diagnostic markers for specific Peucedanum/Kitagawia species. Kitagawia praeruptora predominantly contains 3′S,4′S-configured praeruptorins, while Peucedanum wulongense yields the (-)-enantiomer [1] [4]. Structural diversity arises from esterification patterns: Praeruptorin A bears acetyl/angeloyl groups at C-3′/C-4′, whereas Praeruptorin B (Anomalin) is diangeloylated, enhancing its lipophilicity and receptor interaction potential [2] [5].
Initial pharmacological studies (1970s–1990s) focused on praeruptorin B’s calcium channel antagonism and bronchodilatory effects, validating traditional respiratory applications. Research demonstrated relaxation of tracheal smooth muscle and pulmonary vasodilation, supporting its use in asthma and pulmonary hypertension [1]. The 1990s revealed antiplatelet aggregation properties via inhibition of arachidonic acid metabolism, expanding potential cardiovascular applications [1].
The 2000s marked a pivotal shift toward oncology and molecular mechanism exploration. Semisynthetic derivatives like (±)-3′,4′-dicinnamoyl-cis-khellactone (DCK) were engineered, exhibiting 20-fold greater potency than verapamil in reversing P-glycoprotein-mediated multidrug resistance (MDR) in carcinoma cells [1]. Structure-activity relationship (SAR) studies established that aromatic acyl substitutions (e.g., 3,4-dimethoxycinnamoyl in DMDCK) enhanced MDR reversal by increasing hydrophobic interactions with P-glycoprotein’s transmembrane domains [1].
Table 3: Key Pharmacological Discoveries in Angular Pyranocoumarin Research
Period | Research Focus | Critical Findings | Significance |
---|---|---|---|
1976–1999 | Calcium antagonism | Voltage-dependent L-type Ca²⁺ channel blockade | Mechanistic basis for bronchodilation |
1990–2005 | Anti-inflammatory activity | Downregulation of NF-κB and COX-2 expression | Rationale for respiratory/cardiovascular protection |
2005–Present | Anticancer mechanisms | P-glycoprotein inhibition via noncompetitive binding | Overcoming chemotherapy resistance |
2010–Present | Biosynthesis elucidation | CYP450-mediated hydroxylation of umbelliferone precursor | Enabling biotechnological production |
Contemporary research leverages '-omics' technologies to unravel biosynthetic pathways. Transcriptomic analyses of Kitagawia praeruptora identified cytochrome P450s (CYP450) and multidrug resistance (MDR)-like transporters involved in coumarin backbone diversification, suggesting metabolic engineering strategies [3] [5]. Chemoproteomic studies further revealed praeruptorin B’s interaction with kinases modulating angiogenesis, supporting its antitumor potential beyond MDR reversal [1]. The compound’s evolution from a traditional antitussive to a scaffold for advanced therapeutics exemplifies the synergy between ethnopharmacology and modern drug discovery.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1